1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a dimethylbutyl group and a carbaldehyde functional group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .
Scientific Research Applications
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde stands out due to its unique structural features and reactivity. Similar compounds include:
3,3-Dimethylbutane-2-ol: A related compound with a similar alkyl group but lacking the pyrazole ring and aldehyde functionality.
Phthalic acid, 3,3-dimethylbut-2-yl isobutyl ester: Another compound with a similar alkyl group but different functional groups and overall structure.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N2O/c1-8-10(7-14)6-13(12-8)9(2)11(3,4)5/h6-7,9H,1-5H3 |
InChI Key |
HNKCXHSOUHGZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=O)C(C)C(C)(C)C |
Origin of Product |
United States |
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